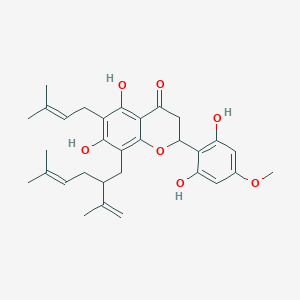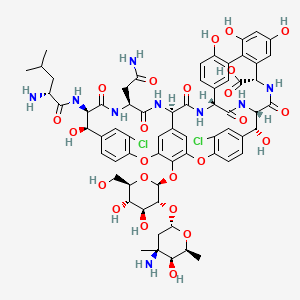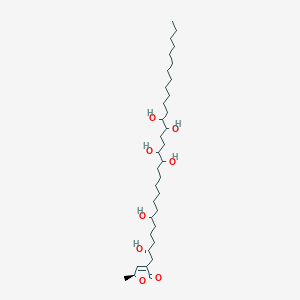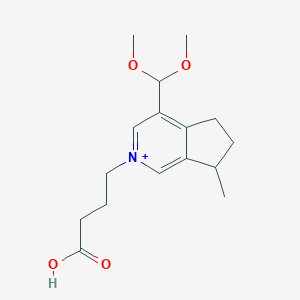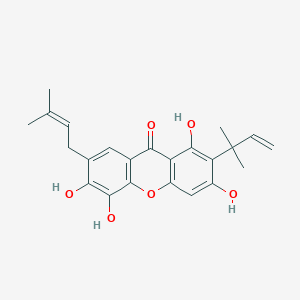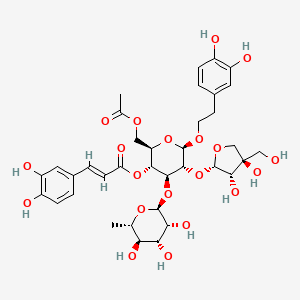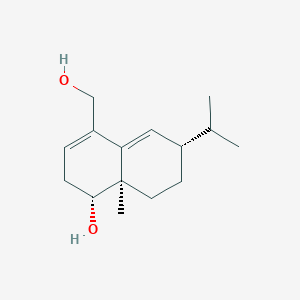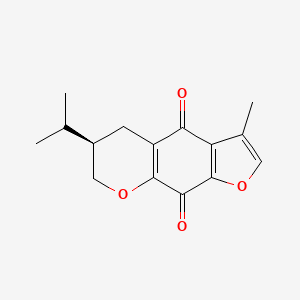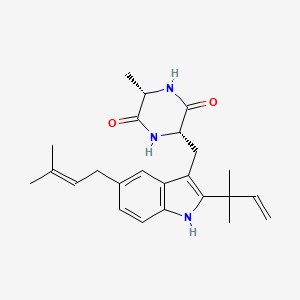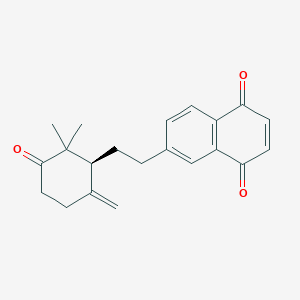
Cordiaquinone K
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cordiaquinone K is a natural product found in Cordia curassavica with data available.
Aplicaciones Científicas De Investigación
Antifungal and Larvicidal Properties
Cordiaquinone K, along with other cordiaquinones, has been identified in the roots of various Cordia species. These compounds have demonstrated notable antifungal activities, particularly against Cladosporium cucumerinum and Candida albicans. Furthermore, cordiaquinone K exhibits toxic properties against the larvae of the yellow fever-transmitting mosquito Aedes aegypti, suggesting its potential as a natural larvicide (Ioset et al., 2000).
Cytotoxic Effects in Cancer Research
In the field of cancer research, cordiaquinone K has shown significant cytotoxic effects. Studies have demonstrated its ability to induce both apoptosis and necrosis in leukemia cells. This is primarily achieved through the induction of oxidative stress, leading to the depletion of reduced glutathione (GSH) and the generation of reactive oxygen species (ROS), which in turn result in mitochondrial membrane potential loss and DNA damage (Marinho-Filho et al., 2010).
Chemical Synthesis and Bioinspired Applications
The synthesis of cordiaquinone K has been achieved using a bioinspired approach, providing insight into its potential applications in the synthesis of natural products and pharmaceuticals. This includes the use of acid-catalyzed cyclization and Diels-Alder reactions, which are pivotal in the synthesis of various terpenoids and other biologically active compounds (Arkoudis & Stratakis, 2008).
Propiedades
Nombre del producto |
Cordiaquinone K |
|---|---|
Fórmula molecular |
C21H22O3 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
6-[2-[(1S)-2,2-dimethyl-6-methylidene-3-oxocyclohexyl]ethyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C21H22O3/c1-13-4-11-20(24)21(2,3)17(13)8-6-14-5-7-15-16(12-14)19(23)10-9-18(15)22/h5,7,9-10,12,17H,1,4,6,8,11H2,2-3H3/t17-/m0/s1 |
Clave InChI |
GFDZIJNGYPUQEC-KRWDZBQOSA-N |
SMILES isomérico |
CC1([C@H](C(=C)CCC1=O)CCC2=CC3=C(C=C2)C(=O)C=CC3=O)C |
SMILES canónico |
CC1(C(C(=C)CCC1=O)CCC2=CC3=C(C=C2)C(=O)C=CC3=O)C |
Sinónimos |
cordiaquinone K |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



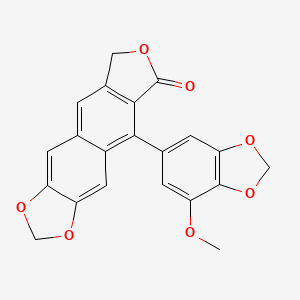
![(3E,13E,17E,21E,39E)-42-(6-amino-3-hydroxyhexan-2-yl)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one](/img/structure/B1247959.png)
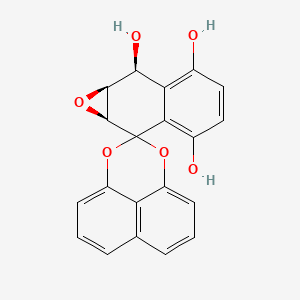
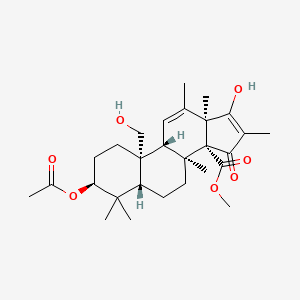
![4-(Methylamino)imidazo[1,2-a]quinoxaline-2-carbonitrile](/img/structure/B1247962.png)
